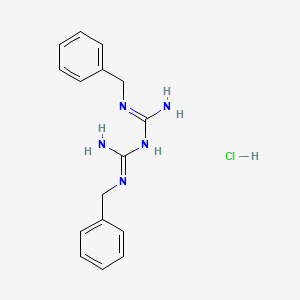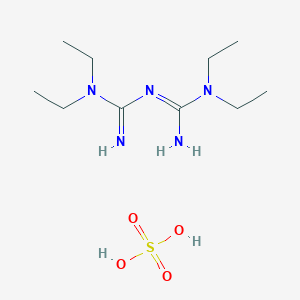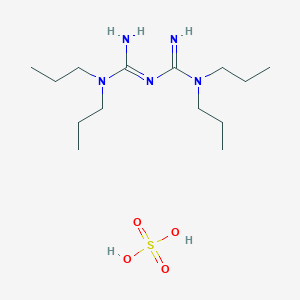
N1,N5-dibenzyl-biguanide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N5-dibenzyl-biguanide hydrochloride: is a chemical compound that belongs to the biguanide class of compounds. Biguanides are known for their diverse applications in various fields, including medicine, chemistry, and industry. This compound is characterized by the presence of two benzyl groups attached to the biguanide core, which is further stabilized by the hydrochloride salt form.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1,N5-dibenzyl-biguanide hydrochloride typically involves the reaction of benzylamine with cyanoguanidine under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: N1,N5-dibenzyl-biguanide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: N1,N5-dibenzyl-biguanide hydrochloride is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to disrupt microbial cell membranes makes it a candidate for developing new antibiotics.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antidiabetic agent. Similar to other biguanides, it may exhibit hypoglycemic effects, making it a potential candidate for treating type 2 diabetes.
Industry: In the industrial sector, this compound is used as a preservative in various formulations, including cosmetics and personal care products. Its antimicrobial properties help extend the shelf life of these products.
Mécanisme D'action
The mechanism of action of N1,N5-dibenzyl-biguanide hydrochloride involves its interaction with cellular components. In biological systems, the compound is believed to target microbial cell membranes, leading to increased permeability and cell lysis. This disruption of the cell membrane integrity is a key factor in its antimicrobial activity.
In medicinal applications, the compound may exert its effects by modulating metabolic pathways. For example, it may influence glucose metabolism by enhancing insulin sensitivity or inhibiting gluconeogenesis, similar to other biguanides like metformin.
Comparaison Avec Des Composés Similaires
Metformin: A well-known antidiabetic biguanide with a similar core structure but different substituents.
Phenformin: Another antidiabetic biguanide with a phenethyl group instead of benzyl groups.
Buformin: A biguanide with a butyl group, also used as an antidiabetic agent.
Uniqueness: N1,N5-dibenzyl-biguanide hydrochloride is unique due to the presence of two benzyl groups, which may confer distinct chemical and biological properties compared to other biguanides. Its specific structure allows for unique interactions with biological targets, potentially leading to different therapeutic effects and applications.
Propriétés
IUPAC Name |
2-benzyl-1-(N'-benzylcarbamimidoyl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5.ClH/c17-15(19-11-13-7-3-1-4-8-13)21-16(18)20-12-14-9-5-2-6-10-14;/h1-10H,11-12H2,(H5,17,18,19,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFPVNRMFXHEKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(N)NC(=NCC2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[N,N-di(propan-2-yl)carbamimidoyl]-1,1-di(propan-2-yl)guanidine;hydrochloride](/img/structure/B8045719.png)
![2-[N,N-di(propan-2-yl)carbamimidoyl]-1,1-di(propan-2-yl)guanidine;sulfuric acid](/img/structure/B8045720.png)





